7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound. It is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core substituted with chlorinated phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Formation of the triazole ring: The pyrazole intermediate is then reacted with an azide or a nitrile derivative to form the triazole ring.
Formation of the pyrimidine ring: The final step involves the cyclization of the triazole intermediate with a suitable reagent, such as a formamide or an amidine, to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases. Its ability to interact with various biological pathways makes it a promising candidate for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved stability or enhanced reactivity.
Mechanism of Action
The mechanism of action of 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(5-chloro-2-methylphenyl)-3-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- 7-(5-chloro-2-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- 7-(5-chloro-2-methylphenyl)-3-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Uniqueness
The uniqueness of 7-(5-chloro-2-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its specific substitution pattern. The presence of both 5-chloro-2-methylphenyl and 3-chlorophenyl groups provides distinct steric and electronic properties, influencing its reactivity and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.
Properties
Molecular Formula |
C19H12Cl2N6 |
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Molecular Weight |
395.2 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-5-(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6/c1-11-5-6-14(21)8-16(11)27-18-15(9-23-27)19-25-24-17(26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3 |
InChI Key |
DIPHDBIETYHUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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